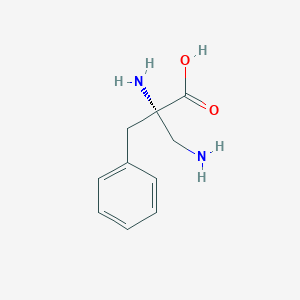
(S)-2,3-Diamino-2-benzylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,3-Diamino-2-benzylpropanoic acid is an organic compound characterized by the presence of two amino groups and a benzyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-diamino-2-benzylpropanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of benzylamine with a chiral α-amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2,3-Diamino-2-benzylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
- Oxidation products include nitro or imine derivatives.
- Reduction products include alcohols or aldehydes.
- Substitution products vary depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2,3-Diamino-2-benzylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2,3-diamino-2-benzylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
®-2,3-Diamino-2-benzylpropanoic acid: The enantiomer of the compound with different stereochemistry.
2,3-Diaminopropanoic acid: Lacks the benzyl group, leading to different chemical properties.
2-Benzylpropanoic acid: Lacks the amino groups, affecting its reactivity and applications.
Uniqueness: (S)-2,3-Diamino-2-benzylpropanoic acid is unique due to the presence of both amino and benzyl groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound in stereoselective synthesis and research.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(aminomethyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H14N2O2/c11-7-10(12,9(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7,11-12H2,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
WCGBOVIVHQKNAO-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@](CN)(C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CN)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



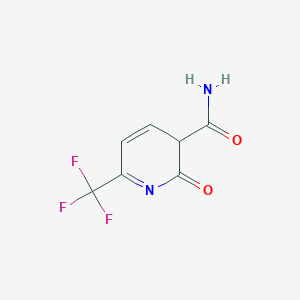
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)
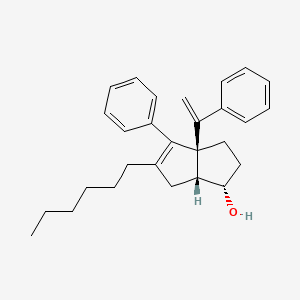
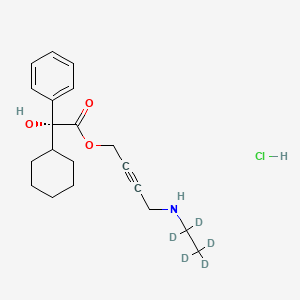

![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)
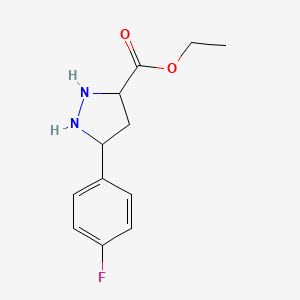
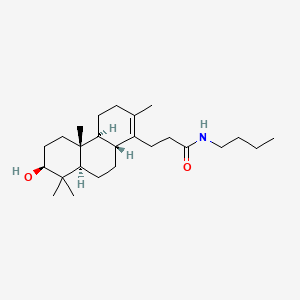
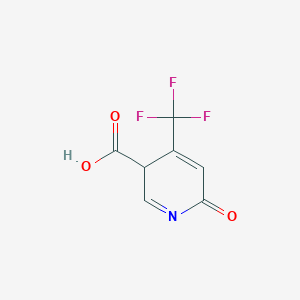

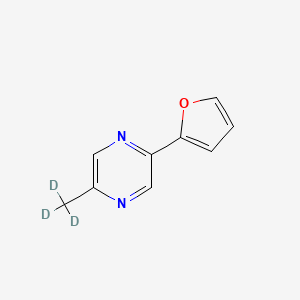
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
